3-(4-Bromo-3-methylphenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines, including “3-(4-Bromo-3-methylphenoxy)azetidine”, can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . These methods have been developed to efficiently synthesize azetidines .Scientific Research Applications
Azetidine Chemistry in Drug Discovery
Azetidines are valued in medicinal chemistry for their unique structural features, which offer access to chemical spaces less explored by traditional heterocycles. A study by Denis et al. (2018) on the synthesis of 3,3-Diarylazetidines using a calcium(II)-catalyzed Friedel-Crafts reaction showcases the versatility of azetidines in synthesizing complex molecules. This methodology might be adaptable for modifications of compounds like 3-(4-Bromo-3-methylphenoxy)azetidine for potential drug discovery applications. Read more.
Antitumor Agents and Tubulin Targeting
Research into the development of antitumor agents has led to the synthesis of various azetidine derivatives. Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds. These findings suggest that modifications to the azetidine core, similar to those in this compound, could yield promising candidates for cancer therapy by targeting tubulin. Read more.
Synthetic Methodologies and Ring Transformations
The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines, as explored by Mollet et al. (2011), exemplifies the potential for creating diverse heterocyclic structures from azetidine precursors. This research could inform synthetic strategies for derivatives of this compound, enabling the creation of novel compounds with varied biological activities. Read more.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCINJCNBKMRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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